molecular formula C8H6N2O B11809430 2-Acetylnicotinonitrile CAS No. 1211523-06-6

2-Acetylnicotinonitrile

Cat. No.: B11809430
CAS No.: 1211523-06-6
M. Wt: 146.15 g/mol
InChI Key: QUNYQZWKUVQOQF-UHFFFAOYSA-N
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Description

2-Acetylnicotinonitrile is a nicotinonitrile derivative characterized by an acetyl group at the 2-position of the pyridine ring and a nitrile group at the 3-position.

Properties

CAS No.

1211523-06-6

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

2-acetylpyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O/c1-6(11)8-7(5-9)3-2-4-10-8/h2-4H,1H3

InChI Key

QUNYQZWKUVQOQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of nicotinonitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of nicotinic acid as a starting material. The nicotinic acid is first converted to nicotinic acid N-oxide, which is then reacted with acetic anhydride. The deoxygenation step is carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, followed by treatment with an alkaline aqueous solution and an aqueous acid solution to yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Acetylnicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylnicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of nicotinonitrile derivatives are highly dependent on substituents at the 2-, 4-, 5-, and 6-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Features Reference
2-Acetylnicotinonitrile 2-acetyl, 3-cyano C₈H₆N₂O Electron-withdrawing acetyl group may enhance electrophilicity. Inferred
2-Amino-4,6-diphenylnicotinonitrile 2-amino, 4- and 6-phenyl C₁₈H₁₄N₄ Exhibits cytotoxic activity (IC₅₀: 1.2–3.8 µM against cancer cell lines)
5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile 2-sulfanyl, 5-acetyl, 6-methyl C₁₅H₁₁ClN₂OS Sulfanyl group increases lipophilicity; used in medicinal chemistry.
2-Methoxy-5-methylnicotinonitrile 2-methoxy, 5-methyl C₈H₈N₂O Methoxy group improves solubility; studied for photophysical applications.
2-Amino-6-methylnicotinonitrile 2-amino, 6-methyl C₇H₇N₃ Lower molecular weight; moderate toxicity (requires PPE for handling).

Biological Activity

2-Acetylnicotinonitrile, also known as 2-acetyl-5-cyanopyridine, is an organic compound characterized by a pyridine ring substituted with an acetyl group and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and neuroprotective properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies, and case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H6_{6}N2_{2}O. It appears as a yellowish solid and is soluble in organic solvents such as ethanol and acetone. The structural representation is crucial for understanding its interactions with biological targets.

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects. The dual functionality of the acetyl and cyano groups allows for diverse chemical reactivity, which may contribute to its biological effects.

Interaction with Receptors

  • Nicotinic Receptors : Studies suggest that this compound may modulate synaptic transmission through its binding affinity to nAChRs, which are critical for cognitive functions and neuroprotection.
  • Enzyme Modulation : The compound has been shown to affect enzyme activity, potentially inhibiting certain enzymes involved in inflammatory pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural attributes compared to related compounds. Below is a comparison table highlighting key features:

Compound NameStructure TypeUnique Features
NicotinonitrilePyridine derivativeLacks acetyl group; primarily studied for nicotine-like effects.
3-Acetylnicotinic AcidCarboxylic acid derivativeExhibits different biological activities due to carboxylic acid functionality.
4-Acetylnicotinic AcidCarboxylic acid derivativeSimilar to 3-acetylnicotinic acid but varies in receptor interactions.
2-Pyridinecarboxylic AcidCarboxylic acid derivativeLacks cyano group; used in various chemical syntheses.

Case Studies and Research Findings

Recent studies have examined the biological effects of this compound on various cell lines, particularly focusing on its antiproliferative activity against cancer cells.

  • Antiproliferative Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Research has indicated that this compound may reduce inflammation markers in cellular models, suggesting its potential use as an anti-inflammatory agent.
  • Neuroprotective Properties : Investigations into the neuroprotective effects revealed that this compound could mitigate neuronal damage in models of oxidative stress, indicating a promising avenue for treating neurodegenerative diseases.

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